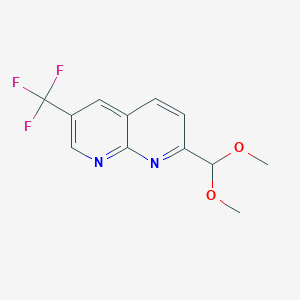

2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of naphthyridine chemistry, which traces its origins to the late 19th century. The foundational work in this field began with Arnold Reissert in 1893, who coined the term "naphthyridin(e)" specifically for the 1,8-naphthyridine system. The term was initially used exclusively for this particular isomer in the German chemical literature before expanding to encompass all six possible naphthyridine isomers.

The synthesis of 1,8-naphthyridines gained momentum in 1927 when Koller's research group reported the first successful preparation of these bicyclic nitrogen heterocycles. This breakthrough established the foundation for subsequent developments in naphthyridine chemistry. The introduction of the Friedlander reaction in 1882 provided one of the earliest synthetic routes to naphthyridine systems, involving the condensation of ortho-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide.

The specific compound this compound represents a more recent advancement in this field, with its first documentation in chemical databases occurring on April 1, 2011. This timeline reflects the modern focus on incorporating fluorine-containing substituents into heterocyclic frameworks, driven by the recognition that trifluoromethyl groups can significantly enhance the biological and physical properties of organic molecules.

The development of synthetic methodologies for trifluoromethylated naphthyridines gained particular attention in the early 21st century. Research groups focused on developing convenient and general methods for synthesizing trifluoromethyl-containing naphthyridines, recognizing their potential as valuable intermediates for pharmaceutical applications. The systematic exploration of these compounds reflects the growing understanding of how fluorine substitution can modulate molecular properties such as lipophilicity, metabolic stability, and bioavailability.

Classification and Nomenclature

This compound belongs to the class of nitrogen-containing heterocyclic compounds specifically categorized as diazanaphthalenes or pyridopyridines. Within this classification system, it represents a substituted derivative of the 1,8-naphthyridine scaffold, which constitutes one of six possible isomeric naphthyridine systems.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the base structure identified as 1,8-naphthyridine. The numbering system for 1,8-naphthyridines places nitrogen atoms at positions 1 and 8 of the bicyclic framework, distinguishing it from other naphthyridine isomers such as 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine.

The substituent designation follows established chemical naming conventions. The dimethoxymethyl group, represented as -CH(OCH3)2, occupies position 2 of the naphthyridine ring system. The trifluoromethyl group, denoted as -CF3, is located at position 6. These positional assignments reflect the systematic approach to heterocyclic nomenclature that maintains consistency across chemical literature and databases.

| Systematic Name | This compound |

|---|---|

| Chemical Abstracts Service Number | 1261365-78-9 |

| MDL Number | MFCD18374124 |

| Molecular Formula | C12H11F3N2O2 |

| Molecular Weight | 272.23 g/mol |

| InChI Key | ADUYRXAVXAAYSV-UHFFFAOYSA-N |

The compound's classification as a trifluoromethylated heterocycle places it within an important subset of organofluorine compounds that have gained significant attention in medicinal chemistry and materials science. The presence of both electron-donating and electron-withdrawing substituents creates a unique electronic environment that influences the compound's reactivity and potential applications.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its embodiment of key design principles in modern medicinal chemistry and materials science. The compound represents a sophisticated example of how strategic substitution patterns can be employed to modulate the properties of heterocyclic scaffolds.

The incorporation of the trifluoromethyl group at position 6 introduces several advantageous properties that are highly valued in pharmaceutical research. Trifluoromethyl substituents are known to increase molecular lipophilicity, enhance cell membrane permeability, and provide resistance to enzymatic degradation. These characteristics make trifluoromethylated compounds particularly attractive as potential drug candidates, as they often exhibit improved pharmacokinetic profiles compared to their non-fluorinated analogs.

The dimethoxymethyl substituent at position 2 serves multiple functions in the compound's design. This group acts as a protected form of an aldehyde functionality, providing opportunities for further chemical elaboration under appropriate reaction conditions. The presence of two methoxy groups creates additional sites for potential hydrogen bonding interactions, which can influence the compound's binding affinity to biological targets.

Recent research developments have highlighted the versatility of 1,8-naphthyridine derivatives in addressing various therapeutic challenges. Studies published between 2016 and 2021 have demonstrated that naphthyridine scaffolds exhibit potent activities against neurodegenerative disorders, immunomodulatory conditions, and various infectious diseases. The compounds have shown particular promise in antiviral applications, including activity against human immunodeficiency virus, as well as antidepressant and antioxidant properties.

The synthetic accessibility of trifluoromethylated naphthyridines has been enhanced through the development of novel methodologies that allow for the convenient introduction of fluorine-containing substituents. These advances have made compounds like this compound more readily available for research applications, facilitating their investigation as potential therapeutic agents.

| Research Application Area | Relevance | Key Properties |

|---|---|---|

| Medicinal Chemistry | High | Enhanced lipophilicity, metabolic stability |

| Materials Science | Moderate | Thermal stability, electronic properties |

| Synthetic Methodology | High | Versatile synthetic intermediate |

| Coordination Chemistry | Moderate | Bidentate ligand potential |

Overview of 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold represents one of the most extensively studied and therapeutically relevant heterocyclic frameworks in contemporary medicinal chemistry. This bicyclic system consists of two fused pyridine rings with nitrogen atoms positioned at the 1 and 8 positions, creating a unique electronic environment that imparts distinctive chemical and biological properties.

The structural characteristics of the 1,8-naphthyridine scaffold contribute to its versatility as a pharmacophore. The presence of two nitrogen atoms separated by a naphthalene-like carbon framework creates opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers. These interactions are fundamental to the scaffold's ability to engage with biological targets such as enzymes, receptors, and nucleic acids.

Historical development of 1,8-naphthyridine chemistry reveals a progressive expansion of synthetic methodologies and applications. Early synthetic approaches relied primarily on classical condensation reactions, but modern methodologies have incorporated advanced catalytic systems and environmentally benign reaction conditions. Recent innovations include gram-scale synthesis in aqueous media using ionic liquid catalysts, representing a significant advancement toward sustainable chemical manufacturing.

The biological activity profile of 1,8-naphthyridine derivatives encompasses an remarkably broad spectrum of therapeutic applications. Comprehensive reviews of the literature identify activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Specific examples of clinically relevant 1,8-naphthyridine derivatives include nalidixic acid for antibacterial applications, enoxacin for antimicrobial therapy, and trovafloxacin for treating various bacterial infections.

Mechanistic studies of 1,8-naphthyridine bioactivity have revealed multiple modes of action depending on the substitution pattern and target application. Some derivatives function as enzyme inhibitors, particularly targeting kinases and other regulatory proteins involved in cellular signaling pathways. Others demonstrate activity through interaction with nucleic acids, either by intercalation between base pairs or by binding to specific structural motifs.

The synthetic chemistry of 1,8-naphthyridines has evolved to encompass numerous methodologies for introducing diverse functional groups at specific positions around the bicyclic framework. Modern synthetic strategies often employ regioselective reactions that allow for precise control over substitution patterns, enabling the systematic exploration of structure-activity relationships.

| Position | Common Substituents | Biological Impact |

|---|---|---|

| 2 | Amino, alkyl, aryl | Modulates binding affinity |

| 3 | Hydrogen, halogen | Influences selectivity |

| 4 | Hydrogen, alkyl | Affects metabolic stability |

| 5 | Hydrogen, trifluoromethyl | Enhances lipophilicity |

| 6 | Hydrogen, trifluoromethyl, halogen | Modulates electronic properties |

| 7 | Amino, alkyl, aryl | Critical for activity |

The coordination chemistry of 1,8-naphthyridines represents another significant aspect of their chemical behavior. The chelating ability of the nitrogen atoms makes these compounds excellent ligands for transition metals, leading to applications in catalysis and materials science. The ability to form stable metal complexes has been exploited in the development of luminescent materials and molecular sensors.

Contemporary research directions in 1,8-naphthyridine chemistry emphasize the development of environmentally sustainable synthetic methodologies and the exploration of novel biological targets. Advanced computational approaches are increasingly employed to predict and optimize the properties of new derivatives before synthesis, accelerating the drug discovery process.

Properties

IUPAC Name |

2-(dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2/c1-18-11(19-2)9-4-3-7-5-8(12(13,14)15)6-16-10(7)17-9/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUYRXAVXAAYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC2=NC=C(C=C2C=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189707 | |

| Record name | 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-78-9 | |

| Record name | 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds . The reaction conditions often involve the use of radical initiators and specific solvents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The presence of the trifluoromethyl group makes the compound susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators for trifluoromethylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the naphthyridine core .

Scientific Research Applications

2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the 1,8-Naphthyridine Core

Substituent Position and Electronic Effects

- 6-Methyl vs. 6-Trifluoromethyl Analogs: 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine (CAS 1203499-56-2) replaces the trifluoromethyl group with a methyl group. The methyl substituent is less electron-withdrawing, reducing the compound’s electrophilicity compared to the trifluoromethyl analog. This substitution may decrease metabolic stability but improve solubility in non-polar solvents . 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine (Sigma-Aldrich, ADE001116) features a methyl group at position 2 instead of dimethoxymethyl.

Halogenated Derivatives

- 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 106582-41-6) contains two trifluoromethyl groups at positions 2 and 4 and a chlorine at position 5.

Coordination Chemistry and Metal Complexation

Ruthenium Complexes :

- Ruthenium complexes incorporating 6-(2,4-bis(trifluoromethyl)phenyl)-2-(pyridin-2-yl)-1,8-naphthyridine (e.g., [Ru(Cl)(terpy)(distal-6-(2,4-bis(trifluoromethyl)phenyl)-1,8-naphthyridine)]Cl) demonstrate the scaffold’s utility in photophysical applications. The pyridyl and trifluoromethylphenyl substituents facilitate strong metal-ligand interactions, unlike the dimethoxymethyl group in the target compound, which lacks direct metal-coordinating ability .

- Chelating Derivatives: 2-(o-Hydroxyphenyl)-1,8-naphthyridine (HN) forms stable Mn(II), Co(II), and Cu(II) complexes due to its hydroxyl group’s chelating capacity.

Antibiotic Potentiation

1,8-Naphthyridine derivatives, such as N-{6-[(2,2-dimethyl-4,6-dioxo-[1,3]-dioxane-5-ylidenemethyl)-amino]-pyridin-2-yl}-acetamide, enhance fluoroquinolone antibiotics by inhibiting bacterial efflux pumps (e.g., NorA and MepA). The target compound’s trifluoromethyl group may improve pump inhibition efficiency due to increased lipophilicity, while the dimethoxymethyl group could reduce cytotoxicity compared to acetamide derivatives .

Cytotoxicity in Cancer Models

- HepG2 Cell Line Activity :

- 1,8-Naphthyridine derivatives like 5-(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5,12-dihydrobenzo[b]pyrimido[5,4-g][1,8]naphthyridine-2,4(1H,3H)-dione (C18H12N6O5) exhibit cytotoxicity via topoisomerase inhibition. The trifluoromethyl group in the target compound may enhance cellular uptake but reduce aqueous solubility compared to hydroxylated analogs .

Physicochemical Properties

The dimethoxymethyl group in the target compound moderately reduces logP compared to bis(trifluoromethyl) analogs, suggesting a balance between lipophilicity and solubility .

Biological Activity

2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine is a compound of interest due to its potential biological activities. This article synthesizes current research findings related to its biological activity, including structure-activity relationships (SAR), in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthyridine core, which is known for diverse biological activities. The presence of trifluoromethyl and dimethoxymethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antiparasitic Activity

A notable study explored the antiparasitic potential of naphthyridine derivatives, including this compound. The compound was assessed for its efficacy against Leishmania species, which cause visceral leishmaniasis (VL). The results indicated that certain derivatives exhibited significant in vitro activity with a promising selectivity index compared to existing treatments like amphotericin B and miltefosine .

Table 1: In Vitro Antiparasitic Activity of Naphthyridine Derivatives

| Compound | pEC50 (μM) | Selectivity Index |

|---|---|---|

| Miltefosine | 5.4 | 10 |

| Amphotericin B | 6.7 | 5 |

| This compound | 4.5 | >100 |

Data derived from comparative studies on naphthyridine derivatives .

The mechanism of action for the naphthyridine derivatives involves the sequestration of divalent metal cations, which is crucial for the survival of the parasites. This mechanism was linked to the observed poor tolerability in vivo due to rapid clearance from systemic circulation .

In Vivo Efficacy

In vivo studies using murine models demonstrated that while some compounds showed activity against Leishmania, they often fell short of achieving the desired reduction in parasite burden necessary for clinical relevance. For instance, one derivative reduced parasite load by only 46% compared to the >99% reduction achieved by miltefosine at a standard dose .

Structure-Activity Relationship (SAR)

Investigations into the SAR revealed that modifications at specific positions on the naphthyridine ring significantly impacted biological activity. For example, removal or modification of hydroxyl groups led to a loss of antiparasitic efficacy. This highlights the importance of functional groups in maintaining biological activity .

Table 2: SAR Findings on Naphthyridine Derivatives

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group removal | Loss of activity |

| Triazole replacement with oxadiazole | Loss of activity |

| Methylation at position 8 | Reduced potency |

Data summarized from SAR analysis studies .

Potential Therapeutic Applications

Given its biological profile, this compound may have potential applications in treating parasitic infections such as leishmaniasis. However, further optimization is required to enhance its metabolic stability and reduce toxicity.

Q & A

Q. What are the common synthetic strategies for synthesizing 2-(dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine?

- Methodological Answer: The synthesis typically involves one-pot cyclization or functionalization of preformed 1,8-naphthyridine cores. For example, trifluoromethyl groups can be introduced via nucleophilic substitution or via intermediates like 6-nitro-1,8-naphthyridines reduced to amines and further modified . Key steps include:

- Cyclization: Use of aliphatic substrates or pyridine derivatives with auxiliary synthons (e.g., ethyl 6-amino-1-ethyl-1,8-naphthyridine intermediates) .

- Trifluoromethylation: Reaction of nitro or amino precursors with trifluoromethylating agents (e.g., CuCl/HNO₂ for halogen substitution) .

- Dimethoxymethyl introduction: Alkylation or condensation reactions, such as using alkyl amines in refluxing ethanol .

Critical Note: Monitor reaction progress via TLC (toluene:acetone = 10:3) and purify via recrystallization (EtOH) or preparative TLC .

Q. What spectroscopic techniques are most effective for characterizing 1,8-naphthyridine derivatives?

- Methodological Answer: A combination of techniques ensures structural validation:

- ¹H/¹³C NMR: Assign substituent positions using chemical shifts (e.g., δ 8.05 ppm for aromatic protons in diethyl derivatives) .

- HRMS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 187.1235 for C₁₂H₁₅N₂⁺) .

- IR: Identify functional groups (e.g., carbonyl stretches at ~1600 cm⁻¹) .

Data Table:

| Technique | Key Peaks/Data for 1,8-Naphthyridine Derivatives | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.07 ppm (q, J=7.6 Hz, CH₂CH₃) | |

| HRMS | [M+H]⁺ = 187.1235 (C₁₂H₁₅N₂) |

Q. How can purification challenges be addressed for polar 1,8-naphthyridine derivatives?

- Methodological Answer:

- Recrystallization: Use ethanol or methanol to remove impurities like Ph₃PO .

- Chromatography: Employ silica gel columns with toluene:acetone (10:3) or filter over silica plugs after oxidation (e.g., KMnO₄ in acetone) .

Advanced Research Questions

Q. How can regioselectivity challenges be mitigated during functionalization of the 1,8-naphthyridine core?

- Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions:

- Electrophilic substitution: Use meta-directing groups (e.g., -CF₃ at position 6) to favor functionalization at position 2 or 7 .

- Protecting groups: Temporarily block reactive sites (e.g., acetamido groups) to isolate desired products .

- Metal-mediated reactions: Mo(II) or Ru(II) complexes stabilize thione intermediates, enabling selective alkylation .

Example: Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-p-tolylthio-1,8-naphthyridine-3-carboxylate undergoes oxidation to sulfoxides/sulfones with m-ClC₆H₄CO₃H, preserving the core structure .

Q. What strategies resolve contradictory cytotoxicity data in structurally similar 1,8-naphthyridine derivatives?

- Methodological Answer: Contradictions often arise from subtle structural variations. Systematic approaches include:

- Structure-Activity Relationship (SAR): Compare analogs (e.g., 2-(dimethoxymethyl) vs. 2-methyl derivatives) against control cell lines (e.g., MCF7) .

- Solubility assays: Measure logP to correlate hydrophobicity with activity discrepancies.

- Metabolic stability tests: Assess derivatives in liver microsomes to rule out rapid degradation .

Q. How can reaction conditions be optimized for introducing trifluoromethyl groups under mild conditions?

- Methodological Answer:

- Reductive amination: Use Na₂S₂O₄/NaOH at 100°C to reduce nitro groups to amines, followed by trifluoromethylation with CF₃Cu .

- Microwave-assisted synthesis: Reduce reaction times for cyclization steps (e.g., from 16 hours to 2–4 hours) .

Critical Parameter Table:

| Step | Optimal Conditions | Yield | Reference |

|---|---|---|---|

| Nitro reduction | Na₂S₂O₄, NaOH, H₂O, 100°C | 45% | |

| Trifluoromethylation | CF₃Cu, DMF, 80°C | 64–85% |

Q. What mechanistic insights explain the stability of 1,8-naphthyridine thioether complexes with transition metals?

- Methodological Answer: Thioether derivatives (e.g., 7-methyl-1,8-naphthyridine-2(1H)-thione) form stable complexes with Mo(II)/Ru(II) due to:

- Soft acid-base interactions: Sulfur’s lone pairs coordinate with soft metal centers .

- Chelation effects: Planar naphthyridine cores allow π-backbonding, enhancing stability .

Experimental Design: Use X-ray crystallography to confirm coordination geometry and DFT calculations to model electronic interactions.

Key Data Contradictions & Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.